molecular formula C16H18O2Se2 B13788305 Bis[(4-methoxyphenyl)methyl]diselane CAS No. 62212-22-0

Bis[(4-methoxyphenyl)methyl]diselane

Cat. No.: B13788305
CAS No.: 62212-22-0
M. Wt: 400.3 g/mol
InChI Key: QSPHZVOKLRCJMM-UHFFFAOYSA-N
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Description

Bis[(4-methoxyphenyl)methyl]diselane, also known as 1,2-bis(4-methoxyphenyl)diselane, is an organoselenium compound with the molecular formula C14H14O2Se2. It is characterized by the presence of two selenium atoms bonded to two 4-methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(4-methoxyphenyl)methyl]diselane typically involves the reaction of selenium powder with 4-methoxybenzyl chloride in the presence of a base such as potassium hydroxide (KOH) in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under an inert atmosphere, usually argon, at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Bis[(4-methoxyphenyl)methyl]diselane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis[(4-methoxyphenyl)methyl]diselane has several scientific research applications:

    Biology: Investigated for its potential antioxidant properties and its role in redox biology.

    Medicine: Studied for its potential anticancer and chemopreventive activities due to its ability to modulate redox processes.

Mechanism of Action

The mechanism of action of Bis[(4-methoxyphenyl)methyl]diselane involves its ability to participate in redox reactions. The selenium atoms in the compound can undergo oxidation and reduction, allowing it to act as a redox modulator. This property is particularly important in biological systems, where redox balance is crucial for cellular function. The compound can interact with various molecular targets, including enzymes and proteins involved in redox processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-bis(4-methylbenzyl)diselane
  • 1,2-bis(4-(trifluoromethoxy)phenyl)diselane
  • Ebselen (a well-known organoselenium compound with antioxidant properties)

Uniqueness

Bis[(4-methoxyphenyl)methyl]diselane is unique due to the presence of methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and potentially its interaction with biological targets compared to other diselanes .

Properties

CAS No.

62212-22-0

Molecular Formula

C16H18O2Se2

Molecular Weight

400.3 g/mol

IUPAC Name

1-methoxy-4-[[(4-methoxyphenyl)methyldiselanyl]methyl]benzene

InChI

InChI=1S/C16H18O2Se2/c1-17-15-7-3-13(4-8-15)11-19-20-12-14-5-9-16(18-2)10-6-14/h3-10H,11-12H2,1-2H3

InChI Key

QSPHZVOKLRCJMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C[Se][Se]CC2=CC=C(C=C2)OC

Origin of Product

United States

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